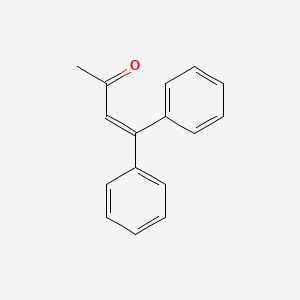

4,4-Diphenyl-3-buten-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

837-66-1 |

|---|---|

Formule moléculaire |

C16H14O |

Poids moléculaire |

222.28 g/mol |

Nom IUPAC |

4,4-diphenylbut-3-en-2-one |

InChI |

InChI=1S/C16H14O/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3 |

Clé InChI |

KCHQXPGUJBVNTN-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origine du produit |

United States |

Significance Within Organic Synthesis and Chemical Transformations

4,4-Diphenyl-3-buten-2-one, a notable compound in the realm of organic chemistry, serves as a significant substrate and building block in various synthetic methodologies. Its importance is particularly highlighted in multistep synthesis, where the product of one reaction becomes the starting material for the next. chegg.com This process is fundamental in both industrial and research settings, demanding meticulous attention to reaction yields and laboratory techniques. chegg.com

A key aspect of the synthesis involving this compound is the illustration of protecting group chemistry. chegg.com Specifically, the use of an ethylene (B1197577) ketal to mask a carbonyl group while another part of the molecule undergoes a Grignard reaction is a classic example. chegg.comacs.org This strategy allows for selective transformations on multifunctional molecules. The synthesis of this compound often starts from ethyl acetoacetate (B1235776). acs.orgchemsoc.org.cn A common synthetic route involves the protection of the ketone carbonyl group, followed by a Grignard reaction and subsequent deprotection and dehydration. acs.orgchemsoc.org.cn

The synthesis and purification processes for this compound incorporate a range of essential organic chemistry techniques. These include anhydrous and anaerobic operations, reduced pressure distillation, and flash column chromatography, providing a comprehensive experimental exercise for students and researchers. chemsoc.org.cn The multistep synthesis also emphasizes the importance of reaction monitoring through techniques like thin-layer chromatography (TLC) to track product formation and purity. chegg.com

Furthermore, the synthesis of related 4,4-diaryl-3-buten-2-ones can be achieved through palladium-catalyzed tandem pathways. researchgate.net For instance, the Heck coupling of methyl vinyl ketone with aryl iodides serves as a crucial first step in constructing these diaryl structures. researchgate.net

Broader Context Within Enone Chemistry

4,4-Diphenyl-3-buten-2-one belongs to the class of compounds known as enones, or more specifically, α,β-unsaturated ketones. This structural motif, characterized by a ketone conjugated with a carbon-carbon double bond, is a cornerstone of organic chemistry. The enone functionality in this compound is a result of the dehydration of the precursor tertiary alcohol, 4-hydroxy-4,4-diphenyl-2-butanone. acs.org

This compound is also classified as a chalcone (B49325) derivative. nih.govjchemrev.com Chalcones, or 1,3-diphenyl-2-propen-1-ones, are naturally occurring compounds found in various plants and are known for their wide range of biological activities. nih.govnih.gov The core structure of chalcones, a keto-ethylenic moiety (–CO–CH=CH–), makes them reactive and versatile intermediates in organic synthesis. nih.gov The α,β-unsaturated carbonyl group in chalcones acts as a Michael acceptor, a key feature that underpins many of their chemical reactions and biological functions. jchemrev.com

The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation reaction, which involves the base- or acid-catalyzed reaction between a benzaldehyde (B42025) and an acetophenone (B1666503) derivative. nih.govmdpi.com While this is a well-established method, ongoing research focuses on developing new catalysts and reaction conditions to improve efficiency and yield. nih.gov The study of chalcone chemistry is a vibrant area of research, with numerous publications exploring new synthetic methodologies and applications. nih.gov

Historical Development and Current Research Landscape

Grignard Reaction Protocols for this compound Synthesis

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. aroonchande.comniper.gov.in It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as the carbon of a carbonyl group. mnstate.edumasterorganicchemistry.com In the synthesis of this compound, a Grignard reaction is employed to introduce the two phenyl groups. aroonchande.comacs.org

Ketal Protection Strategies for Carbonyl Group Selectivity

Ethyl acetoacetate, the starting material, possesses two carbonyl groups: a ketone and an ester. aroonchande.comwikipedia.org The ketone carbonyl is more reactive towards nucleophiles like Grignard reagents than the ester carbonyl. chegg.comdatapdf.com To ensure the Grignard reagent reacts selectively with the ester group, the more reactive ketone group must be protected. aroonchande.comdatapdf.comchegg.com This is achieved by converting the ketone into a ketal, a functional group that is unreactive towards Grignard reagents. datapdf.comleah4sci.com

The protection of the ketone group in ethyl acetoacetate is accomplished by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst to form ethyl acetoacetate ethylene ketal. aroonchande.comacs.orgontosight.ai This reaction creates a cyclic ketal, which effectively masks the ketone functionality. datapdf.comontosight.ai

Table 1: Reactants for the Formation of Ethyl Acetoacetate Ethylene Ketal

| Reactant | Function |

| Ethyl Acetoacetate | Starting material containing both a ketone and an ester group. aroonchande.com |

| Ethylene Glycol | Reacts with the ketone to form the protective ketal group. aroonchande.comontosight.ai |

| p-Toluenesulfonic acid | Acid catalyst to facilitate the ketalization reaction. aroonchande.comacs.org |

| Toluene or Hexanes | Azeotropic solvent to remove water and drive the reaction to completion. aroonchande.comacs.orgacs.org |

The formation of the ketal is an equilibrium reaction. chegg.com To drive the equilibrium towards the product (the ketal), the water formed during the reaction must be removed. chegg.com This is typically achieved through azeotropic distillation, often using a Dean-Stark apparatus. aroonchande.comacs.org A solvent that forms an azeotrope with water, such as toluene or hexanes, is used. aroonchande.comacs.orgacs.org As the mixture is heated, the azeotrope boils, and the vapor is condensed. The water separates from the immiscible solvent in the collection arm of the Dean-Stark trap, while the solvent returns to the reaction flask, effectively removing water and pushing the reaction to completion. aroonchande.comacs.org p-Toluenesulfonic acid is a common and effective acid catalyst for this transformation. aroonchande.comacs.orgacs.org

Grignard Addition to Protected Ester Carbonyl

With the ketone group protected as a ketal, the Grignard reagent, phenylmagnesium bromide, can be added. aroonchande.comacs.orgdatapdf.com The Grignard reagent will now selectively attack the electrophilic carbon of the ester group. aroonchande.comdatapdf.com This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents are highly reactive with water and other protic solvents. aroonchande.comleah4sci.com The reaction is exothermic and requires careful, dropwise addition of the protected ethyl acetoacetate to the Grignard reagent, often at a reduced temperature to control the reaction rate. aroonchande.com Two equivalents of the Grignard reagent are required. The first equivalent adds to the ester, and the second equivalent reacts with the intermediate ketone that is formed after the ethoxy group is eliminated, ultimately forming a tertiary alcohol. acs.orgmasterorganicchemistry.comacs.org

Deprotection and Subsequent Dehydration to the Enone

The final stage of the synthesis involves the removal of the ketal protecting group and the dehydration of the tertiary alcohol to form the final product, this compound. aroonchande.comacs.org

The ketal protecting group is removed by acid-catalyzed hydrolysis. aroonchande.comacs.orgorganic-chemistry.org This is essentially the reverse of the ketal formation reaction. chegg.com The reaction mixture is treated with an aqueous acid, such as hydrochloric acid or sulfuric acid. aroonchande.comacs.org The acid protonates the oxygen atoms of the ketal, making it susceptible to nucleophilic attack by water. youtube.com This process regenerates the ketone functionality. acs.orgchegg.com The conditions for deprotection can be controlled to either isolate the intermediate hydroxyketone or to proceed directly to the enone. acs.orgdatapdf.com Refluxing in a mixture of acetone (B3395972), water, and concentrated hydrochloric acid will typically lead to both deprotection and dehydration. aroonchande.comacs.org

The concurrent dehydration of the tertiary alcohol to form the stable conjugated enone system is also promoted by the acidic conditions. acs.org The final product is then purified using techniques such as extraction and column chromatography. datapdf.com

Mechanisms of Tertiary Alcohol Dehydration

The synthesis of this compound often proceeds via a tertiary alcohol intermediate, specifically 4,4-diphenyl-4-hydroxy-2-butanone. The final step in this common synthetic sequence is the acid-catalyzed dehydration of this alcohol to form the target α,β-unsaturated ketone. chegg.comaroonchande.com

Tertiary alcohols, such as the precursor to this compound, typically undergo dehydration through an E1 (Elimination, Unimolecular) mechanism. libretexts.orglibretexts.org This multi-step process is initiated by the protonation of the hydroxyl group by a strong acid (e.g., sulfuric or phosphoric acid), converting it into an alkyloxonium ion. libretexts.org This ion is an excellent leaving group.

The key steps of the E1 mechanism are as follows:

Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the alcohol attacks a proton (H⁺) from the acid catalyst. This forms a protonated alcohol, or an alkyloxonium ion (+OH2). This step is a fast equilibrium. libretexts.org

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, a stable and neutral species. The loss of this leaving group results in the formation of a carbocation intermediate. libretexts.orglibretexts.org In the synthesis of this compound, this would be a tertiary carbocation stabilized by the two adjacent phenyl groups. The stability of tertiary carbocations makes this the rate-determining step of the E1 reaction. youtube.com

Deprotonation to Form the Alkene: A weak base, which can be a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. libretexts.org The electrons from the C-H bond then form a new pi (π) bond, resulting in the alkene. libretexts.org In this specific dehydration, the removal of a proton from the C3 position yields the conjugated double bond in this compound.

The reaction temperature for the dehydration of tertiary alcohols is generally lower than for primary or secondary alcohols, typically ranging from 25°C to 80°C, due to the stability of the tertiary carbocation intermediate. libretexts.orglibretexts.org Alternative reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can also effect the dehydration of tertiary alcohols under non-acidic conditions. libretexts.orgyoutube.com

Chemo- and Regioselective Control in Product Formation

Achieving high yields of the desired product in a multistep synthesis requires precise control over both chemoselectivity and regioselectivity. mdpi.comnih.gov

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In a common synthesis of this compound starting from ethyl acetoacetate, the starting material contains both a ketone and an ester functional group. chegg.comaroonchande.com Grignard reagents react with both of these groups. To ensure the phenylmagnesium bromide adds to the desired carbonyl group (the one that will become the tertiary alcohol), the more reactive ketone carbonyl is selectively protected as a ketal using ethylene glycol. chegg.comaroonchande.com This protecting group is stable under the basic conditions of the Grignard reaction but can be easily removed later under acidic conditions. This strategy allows for the selective transformation of the ester into a tertiary alcohol. chegg.comchemsoc.org.cn

Regioselectivity is the control over which of two or more possible constitutional isomers is formed. In the dehydration of the 4,4-diphenyl-4-hydroxy-2-butanone intermediate, there is the potential to form different alkene isomers. The removal of a proton from the methyl group (C1) would lead to a non-conjugated diene, while the removal of a proton from the methylene (B1212753) group (C3) leads to the desired product, this compound. The formation of the latter is highly favored due to the thermodynamic stability afforded by the extended conjugation between the newly formed double bond, the carbonyl group, and the two phenyl rings. chegg.com This outcome is consistent with Zaitsev's rule, which predicts that the more substituted (and generally more stable) alkene will be the major product. youtube.com The vigorous acidic conditions used for both deprotection of the ketal and dehydration drive the reaction toward this highly conjugated, stable product. chegg.com

Principles of Multistep Synthesis and Process Optimization

Multistep synthesis is a fundamental strategy in organic chemistry where a target molecule is assembled through a sequence of reactions. vapourtec.com The synthesis of this compound from ethyl acetoacetate is a classic example, illustrating key principles of this approach. chegg.comchemsoc.org.cn

Process optimization aims to improve the efficiency, sustainability, and cost-effectiveness of a synthesis. This can involve several strategies:

Reaction Conditions: Optimizing temperature, reaction time, solvent, and catalyst loading can maximize yield and minimize side products. For instance, using zeolite catalysts in the synthesis of related enones can improve selectivity and activity. researchgate.net

Purification Techniques: Efficient purification methods are crucial for isolating the product from each step. The synthesis of this compound often employs techniques like reduced pressure distillation, recrystallization, and column chromatography. chegg.comchemsoc.org.cn

An example of process optimization is the use of automated systems with in-line analysis (e.g., HPLC) to rapidly screen different experimental conditions and identify the optimal parameters for yield and purity. nih.gov

Non-Grignard Approaches and Novel Enone Syntheses

While the Grignard reaction represents a robust pathway, alternative methods for synthesizing this compound and other conjugated enones have been developed, avoiding the use of organomagnesium reagents.

Reformatsky-Based Condensations and Rearrangement Mechanisms

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that uses an organozinc reagent, typically formed in situ from an α-haloester and zinc metal. beilstein-journals.org These organozinc enolates are less reactive and more tolerant of other functional groups than Grignard reagents or lithium enolates, often allowing the reaction to proceed under neutral conditions. beilstein-journals.org

The general mechanism involves:

Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of an α-haloester (or α-haloketone) to form an organozinc compound, the Reformatsky reagent.

Nucleophilic Addition: This reagent then adds to the carbonyl group of an aldehyde or ketone.

Workup: Acidic workup protonates the resulting zinc alkoxide to yield a β-hydroxy ester or β-hydroxy ketone.

A hypothetical Reformatsky-based synthesis of a precursor to this compound could involve the reaction of benzophenone (B1666685) with ethyl bromoacetate (B1195939) in the presence of activated zinc. This would produce ethyl 3-hydroxy-3,3-diphenylpropanoate. Subsequent transformation of the ester group into a methyl ketone, followed by dehydration, could yield the target enone. While this specific application is not widely documented, the principles of the Reformatsky reaction provide a viable alternative framework for constructing the carbon skeleton.

Other Conjugated Enone Synthetic Routes (e.g., Aldol (B89426) Condensation Variants, Styrene (B11656)/Acetic Anhydride (B1165640) Reactions)

Several other powerful methods exist for the synthesis of conjugated enones.

Aldol Condensation Variants: The Claisen-Schmidt condensation, a type of mixed aldol condensation, is a widely used method for preparing α,β-unsaturated ketones. google.com It involves the base- or acid-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking α-hydrogens, such as an aromatic aldehyde. magritek.com

To synthesize this compound via this route, one could envision a reaction between benzophenone and the enolate of acetone. However, a more common approach for similar structures involves the condensation of benzaldehyde (B42025) with acetone to form benzalacetone (4-phenyl-3-buten-2-one). google.commagritek.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Conditions | Product |

|---|---|---|---|---|

| Benzaldehyde | Acetone (excess) | 10% Sodium Hydroxide (B78521) (aq) | Temperature maintained below 30°C | Benzalacetone (4-Phenyl-3-buten-2-one) |

Styrene/Acetic Anhydride Reactions: A more direct, albeit less common, route involves the reaction of styrenes with acetic anhydride in the presence of a solid acid catalyst. Research has shown that zeolites, such as HBeta and HZSM-12, can effectively catalyze the synthesis of (E)-4-phenyl-3-buten-2-one from styrene and acetic anhydride. researchgate.net A patented method describes a similar process using a mesoporous aluminosilicate (B74896) catalyst. google.com

This approach offers a simple and potentially low-cost method for producing the enone backbone. google.com The reaction is typically carried out at elevated temperatures.

| Reactants | Catalyst | Molar Ratio (Styrene:Anhydride) | Temperature | Selectivity for Product |

|---|---|---|---|---|

| Styrene, Acetic Anhydride | Mesoporous Aluminosilicate | 1:2 - 1:4 | 120-130°C | 86.7% |

These alternative routes highlight the versatility of modern organic synthesis in accessing target molecules like this compound through various mechanistic pathways, each with its own advantages in terms of substrate scope, reaction conditions, and process control.

Reactivity via Electrophilic and Nucleophilic Centers

The reactivity of this compound is dictated by the distribution of electron density across its conjugated system. This creates distinct centers for both electrophilic and nucleophilic attack.

The primary electrophilic centers are the carbonyl carbon and the β-carbon of the carbon-carbon double bond. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon. Furthermore, through resonance, a partial positive charge is delocalized to the β-carbon, making it susceptible to attack by nucleophiles in what is known as a conjugate addition.

Conversely, the principal nucleophilic center is the oxygen atom of the carbonyl group. The lone pairs of electrons on the oxygen can act as a Lewis base, for instance, by attacking a proton or other electrophile.

| Center | Type | Reason |

|---|---|---|

| Carbonyl Carbon (C-2) | Electrophilic | Polarization of C=O bond |

| β-Carbon (C-4) | Electrophilic | Resonance delocalization of positive charge |

| Carbonyl Oxygen | Nucleophilic | Presence of lone pair electrons |

Oxidation Reactions and Product Characterization

The oxidation of α,β-unsaturated ketones can proceed via different pathways depending on the oxidizing agent used. Common atmospheric oxidation, for instance, involves reaction with OH radicals. copernicus.orgcopernicus.org While specific studies on this compound are not extensively detailed in the surveyed literature, the general reactivity of this class of compounds suggests that strong oxidizing agents would likely target the carbon-carbon double bond.

For example, ozonolysis would cleave the C=C bond, yielding benzophenone and a glyoxal (B1671930) derivative. Similarly, potent oxidants like potassium permanganate (B83412) under harsh conditions could also lead to cleavage of the double bond. Milder, more selective oxidation methods have been developed for converting saturated ketones into their α,β-unsaturated counterparts, often proceeding through silyl (B83357) enol ether intermediates. rsc.orgpkusz.edu.cn

Reduction Pathways of Carbonyl and Alkene Moieties

The reduction of this compound offers multiple potential products, as both the carbonyl group and the alkene moiety are reducible. The outcome of the reaction is highly dependent on the reagent and conditions employed.

Based on studies of analogous compounds like trans-4-phenyl-3-buten-2-one, a common metabolic pathway involves the selective reduction of the carbon-carbon double bond. This conjugate reduction yields the corresponding saturated ketone. For the diphenyl compound, this pathway would produce 4,4-diphenyl-2-butanone. This reaction is often a detoxification pathway in vivo.

Alternatively, selective reduction of the carbonyl group (a 1,2-reduction) would yield the allylic alcohol, 4,4-diphenyl-3-buten-2-ol. Reagents like sodium borohydride (B1222165) in the presence of cerium chloride (Luche reduction) are known to favor this pathway. More powerful reducing agents, such as lithium aluminum hydride or catalytic hydrogenation under forcing conditions, could potentially reduce both functional groups, resulting in the saturated alcohol, 4,4-diphenyl-2-butanol.

| Product Name | Functional Group Reduced | Type of Reduction |

|---|---|---|

| 4,4-Diphenyl-2-butanone | Alkene (C=C) | Conjugate (1,4-) Reduction |

| 4,4-Diphenyl-3-buten-2-ol | Carbonyl (C=O) | Direct (1,2-) Reduction |

| 4,4-Diphenyl-2-butanol | Alkene and Carbonyl | Complete Reduction |

Conjugate Addition Reactions (e.g., Michael Additions)

One of the most characteristic reactions of α,β-unsaturated carbonyl compounds is the conjugate addition, or Michael addition. rsc.org In this reaction, a nucleophile attacks the electrophilic β-carbon, leading to a 1,4-addition across the conjugated system. This pathway is often thermodynamically favored over direct attack at the carbonyl carbon, especially with softer nucleophiles like enolates, amines, and Gilman reagents (organocuprates). pkusz.edu.cn

The mechanism involves the nucleophile adding to the β-carbon, which pushes the π-electrons of the double bond to form a new bond between the α-carbon and the carbonyl carbon, ultimately placing a negative charge on the oxygen atom to form an enolate intermediate. This enolate is then protonated to give the final product.

A study on the related 4-phenylbut-3-en-2-one reacting with cyanoacetamide demonstrates this reactivity, where an initial Michael addition is followed by an intramolecular cyclization to form complex bicyclic products. masterorganicchemistry.com This highlights the synthetic utility of this reaction type for building complex molecular architectures.

| Nucleophile Class | Specific Example |

|---|---|

| Organocuprates | (CH₃)₂CuLi (Lithium dimethylcuprate) |

| Enolates | Diethyl malonate anion |

| Amines | Piperidine |

| Thiols | Thiophenol |

| Cyanide | NaCN |

Cycloaddition and Other Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orglibretexts.org The most prominent type of cycloaddition reaction for an α,β-unsaturated ketone like this compound is the [4+2] cycloaddition, famously known as the Diels-Alder reaction. masterorganicchemistry.compressbooks.pub

In this context, this compound would act as the "dienophile" (the 2π-electron component). khanacademy.org The electron-withdrawing nature of the acetyl group enhances the electrophilicity of the alkene, making it a good dienophile for reactions with electron-rich dienes (the 4π-electron component). organic-chemistry.orglibretexts.org The reaction is concerted, meaning all bonds are broken and formed in a single step, and highly stereospecific. pressbooks.publibretexts.org For instance, reacting this compound with a diene like cyclopentadiene (B3395910) would be expected to form a bicyclic adduct. While specific examples involving this exact molecule are not prevalent in the searched literature, its structural features strongly support its participation in such transformations, which are fundamental for the synthesis of six-membered rings. libretexts.orgwikipedia.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the elucidation of the molecular structure of 4,4-diphenyl-3-buten-2-one in solution. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

¹H NMR Spectral Interpretation and Chemical Shift Assignments

Table 1: ¹H NMR Chemical Shift Assignments for 4-Phenyl-3-buten-2-one (B7806413) in Methanol-d3 (B56482) Data based on a closely related compound.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Methyl Protons (-CH₃) | ~2.38 | Singlet |

| Vinylic Proton (=CH-) | ~6.6 - 6.79 | Doublet |

| Phenyl Protons (-C₆H₅) | ~7.25 - 7.65 | Multiplet |

This interactive table is based on data reported for 4-phenyl-3-buten-2-one and serves as an illustrative guide. researchgate.netspectrabase.com

Elucidation of Molecular Structure and Solute-Solvent Interactions

NMR studies on the related 4-phenyl-3-buten-2-one have indicated that the solvation process is primarily driven by van der Waals forces. researchgate.net This suggests that the interaction between the solute and solvent molecules is not highly specific or directional. Furthermore, investigations in different solvent systems, such as methanol-d3 and a mixture of methanol-d3 and deuterium (B1214612) oxide (D₂O), have shown that the chemical structure of the butenone remains largely unchanged, with only slight variations in chemical shifts. researchgate.net This observation implies that long-range electrostatic interactions between the solute and solvent are minimal. It can be inferred that this compound would exhibit similar behavior, with its molecular structure being stable across various common laboratory solvents. The non-covalent interactions between the solvent and the solute are crucial for understanding its behavior in solution, including its reactivity and processing. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, IR analysis is particularly useful for confirming the presence of the carbonyl and alkene moieties, which are central to its chemical identity.

Vibrational Analysis of Carbonyl and Alkene Functional Groups

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its key functional groups. The carbonyl group (C=O) of the ketone gives rise to a very intense and sharp absorption peak, which is a hallmark of chalcones and related compounds. scispace.com The carbon-carbon double bond (C=C) of the alkene component also shows a characteristic absorption, although it is typically of medium intensity. The aromatic rings contribute to the spectrum with several bands, including those for C-H stretching and C=C stretching.

Table 2: Characteristic IR Absorption Bands for Chalcones Typical ranges for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1650 - 1700 | Strong |

| Alkene (C=C) | Stretch | 1600 - 1650 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

This interactive table provides a general guide to the expected IR absorptions for this compound based on data for similar compounds. scispace.comresearchgate.net

Application in Reaction Progress Monitoring and Product Purity Evaluation

IR spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the progress of chemical reactions in real-time. zairyo.org In the synthesis of this compound, for example, through a condensation reaction, IR spectroscopy can be employed to track the consumption of reactants and the formation of the product. This is achieved by monitoring the characteristic absorption bands of the functional groups that are transformed during the reaction. For instance, if the synthesis involves the dehydration of a precursor alcohol, the disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) of the alcohol and the simultaneous appearance of the strong C=O stretching band of the ketone product would indicate the progression of the reaction. This in-situ monitoring allows for precise determination of the reaction endpoint, optimization of reaction conditions, and ensures the desired product is being formed. researchgate.net Furthermore, after the reaction is complete, IR spectroscopy can be used to assess the purity of the isolated product by checking for the absence of characteristic peaks from starting materials or byproducts.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential set of techniques for the separation and purification of organic compounds, as well as for the assessment of their purity. For this compound, both thin-layer chromatography (TLC) and column chromatography are routinely employed.

Thin-layer chromatography is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. researchgate.netjetir.org By spotting the reaction mixture on a TLC plate alongside the starting materials, the formation of the product, which will have a different retention factor (Rf), can be easily visualized under UV light due to the conjugated aromatic system of this compound.

For the purification of larger quantities of this compound, column chromatography is the method of choice. A comprehensive organic chemistry experiment details the use of flash column chromatography with silica (B1680970) gel as the stationary phase for the effective purification of this compound. The crude product is loaded onto the column and a suitable solvent system is used as the mobile phase to elute the components at different rates, allowing for the isolation of the pure this compound. The purity of the collected fractions can then be verified by TLC.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₆H₁₄O), mass spectrometry confirms its molecular weight and offers insights into its structural features through the analysis of its fragmentation pattern.

The calculated monoisotopic mass of this compound is 222.1045 g/mol , and its average molecular weight is approximately 222.29 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at an m/z corresponding to the molecular weight of the compound.

While detailed fragmentation studies for this compound are not extensively published, the fragmentation pattern can be predicted based on its structure. Key fragmentation pathways would likely involve:

Loss of a methyl group: Cleavage of the acetyl group could result in the loss of a methyl radical (·CH₃), leading to a significant fragment ion [M-15]⁺ at m/z 207. This fragment, [C₆H₅)₂C=CHCO]⁺, would be stabilized by resonance.

Loss of an acetyl group: Cleavage of the bond between the carbonyl carbon and the vinyl carbon could lead to the loss of an acetyl radical (·COCH₃), resulting in a fragment at m/z 179, corresponding to the diphenylvinyl cation [(C₆H₅)₂C=CH]⁺.

Formation of the benzoyl cation: Rearrangement and cleavage could lead to the formation of the benzoyl cation [C₆H₅CO]⁺ at m/z 105, a common fragment in compounds containing a phenyl ketone moiety.

Phenyl and tropylium (B1234903) ions: Fragments corresponding to the phenyl cation [C₆H₅]⁺ at m/z 77 and the tropylium ion [C₇H₇]⁺ at m/z 91 are also expected due to the presence of the two phenyl rings.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula |

| 222 | Molecular Ion [M]⁺· | [C₁₆H₁₄O]⁺· |

| 207 | [M - CH₃]⁺ | [C₁₅H₁₁O]⁺ |

| 179 | [M - COCH₃]⁺ | [C₁₃H₁₁]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

X-ray Crystallography for Precise Structural Determination

Despite the power of this technique, a search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. While structural data for analogous compounds exist, providing a basis for comparison, the specific crystallographic parameters for the title compound remain to be determined. spectrabase.com

Computational and Theoretical Investigations of 4,4 Diphenyl 3 Buten 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 4,4-diphenyl-3-buten-2-one. These calculations can predict various molecular characteristics with a high degree of accuracy.

Electronic Structure and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The interaction between these frontier orbitals is crucial in determining the outcome of chemical reactions. wikipedia.org For large molecules, the delocalized nature of these orbitals can sometimes make it difficult to pinpoint specific reactive sites. nih.gov

In the context of substituted butadiynes, which share some structural similarities with this compound, DFT calculations have been shown to be effective. rsc.org For instance, the CAM-B3LYP functional has been successful in predicting charge transfer absorption and emission energies in such systems. rsc.org The analysis of HOMO and LUMO energy levels helps in understanding the electronic transitions and reactivity of the molecule.

| Orbital | Significance | Typical Application in Analysis |

| HOMO (Highest Occupied Molecular Orbital) | Represents the ability of a molecule to donate electrons. Its energy level correlates with the ionization potential. | Predicting nucleophilicity and the site of electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability of a molecule to accept electrons. Its energy level correlates with the electron affinity. | Predicting electrophilicity and the site of nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. It is an indicator of the molecule's kinetic stability and chemical reactivity. | A large gap implies high stability and low reactivity, while a small gap suggests the opposite. |

Conformational Landscapes and Energy Minimization

The conformational landscape of this compound describes the different spatial arrangements of its atoms and their corresponding potential energies. Identifying the minimum energy conformations is crucial as these are the most likely structures the molecule will adopt. Computational methods can be used to perform conformational scans, where the potential energy is calculated as a function of dihedral angles, to map out this landscape.

For related compounds, DFT calculations have been used to investigate the influence of substituents on the structural and energetic properties of different isomers. researchgate.net These calculations can often correctly predict the observed structure, even when energy differences between conformers are small. researchgate.net

Prediction and Validation of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman). researchgate.net These predicted spectra can be compared with experimental data to validate the computed structure and provide a more detailed assignment of the observed signals. researchgate.net For example, DFT calculations have been used to support the analysis of NMR and IR spectra of similar ketones, helping to elucidate their interactions in solution. researchgate.net The B3LYP functional, in particular, has been shown to yield excellent agreement with experimental mid-IR spectra for some molecules. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into conformational changes and interactions with the solvent over time. nih.gov

Conformational Dynamics and Solvent Interactions

MD simulations can reveal the dynamic nature of this compound's conformations in different solvent environments. By simulating the trajectory of the molecule over time, it is possible to observe transitions between different conformational states and understand how solvent molecules influence these dynamics. For instance, studies on similar compounds have used NMR data to infer that solvation primarily occurs through Van der Waals forces, a finding that can be further explored and visualized through MD simulations. researchgate.net

Force Field Parameterization and Validation for Simulation Accuracy

The accuracy of MD simulations is highly dependent on the quality of the force field used, which consists of a set of parameters describing the potential energy of the system. nih.govwikipedia.org For novel molecules like this compound, existing force fields may not have adequate parameters. Therefore, a crucial step is to develop and validate a specific force field for the molecule.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights into transient structures and energetic landscapes that are often difficult or impossible to probe experimentally. For this compound, a member of the chalcone (B49325) family, computational studies of its reaction mechanisms and transition states are crucial for understanding its reactivity, particularly at the α,β-unsaturated ketone moiety. While specific computational studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the principles and methodologies applied to chalcones and other α,β-unsaturated systems are directly applicable and provide a framework for understanding its chemical behavior.

A primary area of computational investigation for compounds like this compound is the Michael addition reaction. comporgchem.com This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system. Computational methods, particularly Density Functional Theory (DFT), are employed to model the reaction pathway. researchgate.net These studies can elucidate the structure of the transition state, a fleeting, high-energy arrangement of atoms that lies on the reaction coordinate between reactants and products. quantumatk.comyoutube.com

The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, can be precisely calculated. Furthermore, the energy of the transition state determines the activation energy of the reaction, a key factor in determining the reaction rate. quantumatk.com For instance, in the context of organocatalyzed enantioselective Michael additions, computational techniques have been instrumental in understanding the role of the catalyst in stabilizing the transition state and controlling the stereochemical outcome of the reaction. comporgchem.com Studies on similar systems have explored different models for the transition state, such as those involving hydrogen bonding or purely electrostatic interactions, to explain the observed enantioselectivity. comporgchem.com

Another important reaction amenable to computational study is the epoxidation of the double bond. Theoretical calculations can map out the potential energy surface for the reaction of this compound with an oxidizing agent, identifying the transition state for the oxygen transfer and any potential intermediates. These calculations can help predict the stereoselectivity of the epoxidation and rationalize the influence of the phenyl substituents on the reaction.

The general approach in these computational investigations involves:

Geometry Optimization: Finding the lowest energy structures for the reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the transition state. quantumatk.com This is often the most computationally demanding step.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for a transition state), characterized by one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the located transition state indeed connects the desired reactants and products.

By applying these methods, researchers can gain a deep, molecular-level understanding of the factors that govern the reactivity and selectivity of this compound in various chemical transformations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies aimed at establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their observed biological activity or a specific physical property. researchgate.net For this compound and the broader class of chalcones it belongs to, QSPR/QSAR models are invaluable for predicting various endpoints, thereby guiding the design of new derivatives with desired characteristics without the need for exhaustive experimental synthesis and testing. acs.org

The development of a QSPR/QSAR model typically involves several key steps:

Data Set Assembly: A collection of molecules with known experimental data for the property or activity of interest is gathered. nih.gov

Molecular Descriptor Calculation: A wide array of numerical descriptors that encode different aspects of the molecular structure are calculated for each compound in the dataset. nih.gov

Model Development: Statistical methods are used to build a mathematical equation that relates the molecular descriptors (independent variables) to the experimental property (dependent variable).

Model Validation: The predictive power and robustness of the developed model are rigorously assessed. researchgate.net

A variety of molecular descriptors can be employed in these studies, categorized as follows:

| Descriptor Category | Description | Examples |

| Topological | Based on the 2D representation of the molecule, describing atomic connectivity. | Wiener index, Kier & Hall molecular connectivity indices, Balaban index. |

| Geometrical | Derived from the 3D structure of the molecule. | Molecular volume, surface area, moments of inertia. |

| Electrostatic | Related to the charge distribution within the molecule. | Partial atomic charges, dipole moment, polarizability. |

| Quantum-Chemical | Calculated using quantum mechanics, providing insights into electronic properties. | HOMO/LUMO energies, Mulliken charges, electrostatic potential. |

| Constitutional | Simple counts of atoms, bonds, rings, and functional groups. | Molecular weight, number of nitrogen atoms, number of aromatic rings. |

For chalcone derivatives, numerous QSAR studies have been conducted to predict their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. acs.org In these studies, a combination of the descriptor types mentioned above is often used to build robust models. For example, a QSAR study on a series of chalcone derivatives for their antimitotic activity found that a combination of topological, electrostatic, and quantum-chemical descriptors yielded a model with high predictive accuracy.

The mathematical models in QSPR/QSAR are typically developed using regression techniques. Multiple Linear Regression (MLR) is a common method, but more advanced techniques like Partial Least Squares (PLS) and machine learning algorithms such as Artificial Neural Networks (ANN) are also employed, especially when dealing with a large number of descriptors or non-linear relationships. researchgate.net

The predictive performance of these models is evaluated using statistical parameters, as illustrated in the table below, which summarizes typical validation metrics found in QSPR/QSAR studies of chalcones.

| Statistical Parameter | Description | Typical Good Value |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, typically calculated using leave-one-out cross-validation. | > 0.5 |

| R²_pred (External Validation R²) | The R² value for an external test set of compounds not used in model development. | > 0.6 |

| RMSE (Root Mean Square Error) | A measure of the differences between values predicted by a model and the values observed. | As low as possible |

By leveraging QSPR and QSAR, the properties and activities of novel chalcone derivatives, including those based on the this compound scaffold, can be rationally predicted, accelerating the discovery and development of new functional molecules.

Structural Analogues, Derivatives, and Their Synthetic Utility

Synthesis and Characterization of 4,4-Diphenyl-3-buten-2-one Analogues

The synthesis of analogues of this compound, such as those with varied aryl substituents, has been achieved through methods like palladium-catalyzed tandem reactions. researchgate.net One efficient approach involves a two-step process starting with the Heck coupling of methyl vinyl ketone with different aryl iodides. This initial step yields 4-aryl-3-buten-2-one intermediates, which can then undergo a subsequent reaction to produce 4,4-diaryl-3-buten-2-ones. researchgate.net For instance, the synthesis of 4-(4-methoxyphenyl)-4-phenyl-3-buten-2-ones has been successfully demonstrated using this methodology. researchgate.net

The characterization of these analogues involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the precise connectivity and stereochemistry of the molecule. Infrared (IR) spectroscopy helps in identifying key functional groups, such as the carbonyl (C=O) and alkene (C=C) moieties. Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the synthesized compounds.

Formation of 4-Hydroxy-4,4-diphenyl-2-butanone and Related Hydroxyketone Intermediates

The saturated hydroxyketone, 4-hydroxy-4,4-diphenyl-2-butanone, is a key intermediate that is directly related to this compound, often being its immediate precursor or a product of its hydration. researchgate.netacs.org The synthesis of this hydroxyketone can be accomplished via a multi-step sequence starting from ethyl acetoacetate (B1235776). researchgate.netacs.org This process involves the protection of the ketone functionality as an ethylene (B1197577) ketal, followed by a Grignard reaction with two equivalents of phenylmagnesium bromide to form the tertiary alcohol. researchgate.netacs.org

A crucial aspect of this synthesis is the workup procedure following the Grignard reaction. An aqueous acid workup not only generates the tertiary alcohol but also simultaneously removes the ketal protecting group, yielding the final hydroxyketone product. researchgate.netacs.org Interestingly, minor variations in this workup can significantly alter the final product. While a dilute acid workup favors the formation of 4-hydroxy-4,4-diphenyl-2-butanone, a simple water workup can lead to its dehydrated analogue, this compound. acs.org This highlights the delicate balance and control required in synthetic procedures to selectively obtain either the saturated hydroxyketone or the unsaturated butenone. acs.org The identity of 4-hydroxy-4,4-diphenyl-2-butanone is typically confirmed by its melting point and spectroscopic data from IR and ¹H NMR analysis. ed.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H16O2 | chemspider.comnih.gov |

| Molecular Weight | 240.30 g/mol | nih.gov |

| CAS Number | 14035-54-2 | nih.gov |

Derivatization via Side Chain and Aromatic Moiety Modification

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride is a significant derivative of this compound, where the ketone's oxygen atom is replaced by a dimethylamino group. This tertiary amine serves as a valuable building block in organic synthesis and medicinal chemistry. It is recognized as a key precursor for the synthesis of more complex molecules and has been explored in drug development. Notably, this compound is also known as a related impurity in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI), Citalopram. lookchem.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C18H21N·ClH | nih.gov |

| Molecular Weight | 287.83 g/mol | nih.gov |

| CAS Number | 55011-89-7 | lookchem.com |

| Melting Point | 160-161 °C | lookchem.com |

The 4,4-diphenyl-3-butenyl moiety, derived from this compound, has been incorporated into the structure of nipecotic acid to create potent and selective inhibitors of the GABA transporter GAT-1. nih.gov The synthesis of these N-(4,4-diphenyl-3-butenyl)nipecotic acid derivatives has been achieved through stereospecific synthetic routes. nih.gov These methods allow for the preparation of unsymmetrically substituted analogues, which are crucial for studying structure-activity relationships (SAR). nih.gov Other synthetic strategies for novel N-substituted nipecotic acid derivatives include the use of iminium ion chemistry and reductive amination. nih.govresearchgate.netresearchgate.net The structural analysis of these compounds is critical for understanding how modifications to the phenyl rings and the linker affect their biological activity. nih.gov

Comparative Analysis with Simpler Phenyl-Substituted Butenones (e.g., 4-Phenyl-3-buten-2-one)

A comparative analysis between this compound and its simpler analogue, 4-phenyl-3-buten-2-one (B7806413) (also known as benzalacetone), reveals significant differences in their synthesis and properties stemming from the presence of a second phenyl group.

Synthesis: The synthesis of 4-phenyl-3-buten-2-one is typically more straightforward, often involving the Claisen-Schmidt condensation of benzaldehyde (B42025) and acetone (B3395972). chemicalbook.com More advanced methods include the reaction of styrene (B11656) with acetic anhydride (B1165640) in the presence of a mesoporous aluminosilicate (B74896) catalyst. google.com In contrast, the synthesis of this compound requires methods capable of forming a quaternary, doubly-benzylic carbon center, such as the Grignard reaction with a protected keto-ester followed by dehydration, or tandem palladium-catalyzed reactions. researchgate.netacs.org

Properties: The additional phenyl group in this compound significantly increases its molecular weight and likely alters its physical properties, such as melting point and solubility, compared to benzalacetone. The electronic and steric effects of the two phenyl groups also influence the reactivity of the α,β-unsaturated ketone system. The two phenyl groups provide greater steric hindrance around the carbon-carbon double bond, which can affect its susceptibility to nucleophilic attack compared to the less hindered double bond in 4-phenyl-3-buten-2-one.

| Feature | This compound | 4-Phenyl-3-buten-2-one | Reference |

|---|---|---|---|

| Molecular Formula | C16H14O | C10H10O | chemspider.comnih.gov |

| Key Synthetic Routes | Grignard reaction followed by dehydration; Pd-catalyzed tandem reactions | Aldol (B89426) condensation (Claisen-Schmidt); Styrene acylation | researchgate.netacs.orgchemicalbook.comgoogle.com |

| Structural Difference | Two phenyl groups on C4 | One phenyl group on C4 | |

| Common Name | - | Benzalacetone | lobachemie.com |

Advanced Applications in Organic Synthesis and Functional Materials

Role as a Pivotal Intermediate in Complex Organic Transformations

The significance of 4,4-diphenyl-3-buten-2-one in organic synthesis is prominently highlighted by its role as a key intermediate in multi-step reaction sequences. chegg.com Its synthesis is a classic illustration of strategic chemical planning, often involving the protection of one functional group to allow for the selective transformation of another. chegg.comaroonchande.com

A common and well-established route to this compound begins with ethyl acetoacetate (B1235776), a molecule that contains both a ketone and an ester functional group. aroonchande.comchemsoc.org.cn Since both groups can react with Grignard reagents, the more reactive ketone is first "protected" by converting it into a cyclic ketal using ethylene (B1197577) glycol. aroonchande.comacs.org This protection strategy masks the ketone, allowing the subsequent Grignard reaction to occur exclusively at the ester site.

The protected ketal ester is then treated with an excess of a Grignard reagent, typically phenylmagnesium bromide. aroonchande.comacs.org This is followed by an acidic workup, which serves two purposes: it protonates the intermediate to form a tertiary alcohol and simultaneously removes the ketal protecting group, regenerating the ketone. The final step involves the acid-catalyzed dehydration of the intermediate β-hydroxyketone, which readily eliminates water to yield the highly conjugated and stable product, this compound. aroonchande.comacs.org This multi-step process underscores the compound's status as a carefully designed intermediate, accessible only through a sequence of controlled transformations.

Table 1: Exemplary Multi-Step Synthesis of this compound This table outlines a representative synthetic pathway starting from ethyl acetoacetate.

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | Protection | Ethyl acetoacetate, ethylene glycol, p-TsOH, toluene (B28343) | Ethyl acetoacetate ethylene ketal | To selectively mask the ketone functional group. acs.org |

| 2 | Grignard Reaction | Phenylmagnesium bromide in ether | Tertiary alcohol ketal | To introduce two phenyl groups by reacting with the ester. aroonchande.com |

| 3 | Deprotection & Dehydration | Aqueous acid (H₃O⁺) | This compound | To remove the ketal protecting group and eliminate water to form the final conjugated system. aroonchande.comacs.org |

Construction of Diverse Molecular Architectures

The α,β-unsaturated ketone moiety in this compound is a versatile platform for constructing a wide array of complex molecular architectures. This functionality provides at least two electrophilic sites—the carbonyl carbon and the β-carbon—making it an excellent substrate for various nucleophilic addition reactions.

One of the most powerful applications is its use as a Michael acceptor. Nucleophiles preferentially attack the β-carbon of the double bond (1,4-conjugate addition), leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is fundamental in creating more elaborate carbon skeletons.

Furthermore, the compound is a precursor for synthesizing heterocyclic compounds. For instance, analogous α,β-unsaturated ketones are known to react with binucleophilic reagents like methyl- and benzylguanidine to produce N²-substituted 2-pyrimidinamines, which are important heterocyclic scaffolds. sigmaaldrich.com The reaction proceeds through an initial Michael addition followed by an intramolecular cyclization and dehydration, demonstrating how the compound's inherent reactivity can be harnessed to build complex ring systems.

Table 2: Key Reactions for Building Molecular Architectures This table summarizes the principal reaction types that this compound can undergo.

| Reaction Type | Reagent Class | Resulting Structure |

| Michael Addition (1,4-Addition) | Soft Nucleophiles (e.g., enamines, cuprates) | Saturated ketone with a new substituent at the β-position |

| 1,2-Addition | Hard Nucleophiles (e.g., organolithiums) | Allylic alcohol |

| Cycloaddition (e.g., Diels-Alder) | Dienes | Polycyclic ketone systems |

| Heterocycle Formation | Binucleophiles (e.g., hydrazines, guanidines) | Pyrazolines, pyrimidines, and other heterocyclic rings sigmaaldrich.com |

Precursor in Stereoselective Synthesis and Materials with Specific Optical Properties

The structure of this compound offers significant potential as a precursor in stereoselective synthesis. The carbonyl group is prochiral, meaning that a nucleophilic attack can generate a new stereocenter. Asymmetric reduction of the ketone or asymmetric conjugate addition to the double bond, using chiral catalysts or reagents, can lead to the formation of enantiomerically enriched products. For example, enzymatic reductions are known to be highly stereoselective for related compounds. google.com The synthesis of specific stereoisomers, such as the (E)-isomer of related phenylbutenones, highlights the importance of controlling the geometry of the double bond. google.comchemicalbook.com

The extensive π-conjugated system, which encompasses both phenyl rings, the carbon-carbon double bond, and the carbonyl group, imparts distinct optical properties to the molecule. This conjugation results in strong absorption of ultraviolet (UV) light, a characteristic that is frequently exploited for its detection during chemical reactions and purification processes, such as thin-layer chromatography (TLC). chegg.comaroonchande.com This property is also a prerequisite for applications in functional materials where UV absorption or fluorescence is desired. The specific spectroscopic characteristics are a direct result of its molecular structure.

Table 3: Spectroscopic and Physical Properties This table provides key identifiers and properties for this compound.

| Property | Value/Data | Source |

| Molecular Formula | C₁₆H₁₄O | epa.govuq.edu.au |

| Molecular Weight | 222.287 g/mol | epa.govchemsynthesis.com |

| IUPAC Name | 4,4-di(phenyl)but-3-en-2-one | uq.edu.au |

| Spectroscopic Data | The compound has characteristic signals in FTIR and 13C NMR spectra that confirm its structure. | spectrabase.comspectrabase.com |

Potential in Catalysis and Ligand Development

While this compound is not intrinsically a catalyst, its reactive functional groups make it a promising scaffold for the development of specialized ligands for metal-catalyzed reactions. The carbonyl group and the olefinic bond can be chemically modified to introduce coordinating atoms (such as nitrogen, phosphorus, or sulfur) that can bind to metal centers.

For example, the ketone can be converted into a Schiff base through condensation with a primary amine. If a chiral amine is used, a chiral ligand can be synthesized, which could then be used in asymmetric catalysis. Similarly, the double bond could be functionalized through hydroformylation or other addition reactions to introduce new donor groups.

The synthesis of 4,4-diaryl-3-buten-2-ones can itself be achieved through palladium-catalyzed tandem reactions, demonstrating the synergy between this class of compounds and transition metal catalysis. researchgate.net This connection suggests a strong potential for derivatives of this compound to serve as ligands, thereby bridging the gap between small molecule synthesis and the development of advanced catalytic systems. The structural rigidity provided by the phenyl groups combined with the synthetic accessibility of its functional groups makes it an attractive starting point for designing novel ligand architectures.

Future Research Trajectories and Emerging Methodologies

Sustainable and Green Chemistry Approaches in Synthesis

The classical synthesis of chalcones, including 4,4-diphenyl-3-buten-2-one, often relies on the Claisen-Schmidt condensation, which traditionally involves strong bases like sodium hydroxide (B78521) and organic solvents. nih.gov Modern synthetic chemistry is pivoting towards greener alternatives that minimize environmental impact and improve safety.

A notable green modification in the synthesis of related compounds involves replacing hazardous solvents. For instance, in a multi-step synthesis that produces the dehydrated analog of 4-hydroxy-4,4-diphenyl-2-butanone, carcinogenic benzene (B151609) has been successfully replaced with the less toxic toluene (B28343) as the azeotropic solvent. This change represents a significant step in reducing the carcinogenic risk associated with the synthesis.

Further innovation is found in solvent-free synthetic protocols. The use of solid acid catalysts, such as magnesium hydrogen sulfate (B86663) (Mg(HSO₄)₂) or zeolites, enables the synthesis of chalcones without any solvent, reducing waste and simplifying purification. rsc.orgrsc.org For example, a solvent-free method using Mg(HSO₄)₂ has been developed for mixing solid acetophenone (B1666503) and aldehyde derivatives at a moderate temperature (50°C) to achieve high conversion rates. rsc.org Similarly, Hβ zeolite has been employed as a recyclable catalyst for the tandem hydration of alkynes and their condensation with aldehydes under solvent-free conditions to produce α,β-unsaturated ketones. rsc.org These methods align with the principles of green chemistry by reducing volatile organic compounds (VOCs) and utilizing reusable catalysts.

| Parameter | Traditional Method (e.g., Claisen-Schmidt) | Green/Sustainable Approach |

| Catalyst | Strong bases (e.g., NaOH, KOH) nih.gov | Solid acid catalysts (e.g., Mg(HSO₄)₂, Zeolites) rsc.orgrsc.org |

| Solvent | Organic solvents (e.g., Ethanol, Benzene) | Toluene (replacing Benzene), Solvent-free conditions rsc.org |

| Conditions | Often requires specific temperature control | Room temperature or moderate heating (e.g., 50°C) rsc.org |

| Environmental Impact | Generation of corrosive waste, use of VOCs and carcinogens | Reduced waste, recyclable catalysts, elimination of hazardous solvents |

| Workup | Often requires neutralization and extraction | Simple filtration or water-EtOAc extraction rsc.org |

Discovery of Unprecedented Reactivity and Catalytic Phenomena

The reactivity of this compound is dominated by its α,β-unsaturated carbonyl group. This system possesses two electrophilic sites: the carbonyl carbon and the β-carbon, susceptible to nucleophilic attack in what are known as 1,2- and 1,4-additions (Michael additions), respectively. tib.eu The thia-Michael addition, the reaction with thiol groups, is particularly relevant to its biological interactions. nih.govrsc.org

While these reactions are well-established, the frontier of reactivity research lies in controlling them with unprecedented levels of precision, particularly in achieving asymmetry. The development of novel catalytic systems is key to this endeavor. Catalytic asymmetric reactions, which use a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product, represent a major area of emerging research.

For α,β-unsaturated ketones in general, several powerful catalytic asymmetric reactions have been developed that could foreseeably be applied to this compound and its derivatives:

Asymmetric Diels-Alder Reactions : Chiral and highly acidic imidodiphosphorimidate (IDPi) catalysts have been used for enantioselective Diels-Alder reactions of other exo-enones, enabling the construction of complex spirocyclic structures with high stereocontrol. nih.gov

Asymmetric Michael Additions : The conjugate addition of nucleophiles to the enone system is a fundamental transformation. Modern organocatalysis has enabled highly enantioselective versions of this reaction, providing access to chiral butenolides and other functionalized products. acs.org

Asymmetric Cycloadditions : Chiral phosphoric acids have been shown to catalyze the [2+4] cycloaddition of vinylindoles to ortho-quinone methides, demonstrating the power of dual activation via hydrogen bonding to control regioselectivity and enantioselectivity. mdpi.com

Applying these advanced catalytic concepts to this compound could lead to the discovery of novel reaction pathways and the synthesis of complex, optically active molecules with unique three-dimensional structures.

Leveraging Advanced Computational Methods for Rational Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules, accelerating the design of new compounds and processes. For this compound, a significant step has been its inclusion and parameterization in the Automated Topology Builder (ATB) and Repository. uq.edu.au This provides a molecular force field for the compound, which is essential for conducting molecular dynamics (MD) or Monte Carlo simulations to study its conformational behavior and interactions with other molecules, such as biological targets. uq.edu.au

Beyond simulation, a range of computational methods are being leveraged for rational design:

Density Functional Theory (DFT) : This quantum mechanical method is used to calculate the electronic structure of molecules, providing insights into their reactivity. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack. nih.gov This approach has been used successfully on the related raspberry ketone [4-(4-hydroxyphenyl)-butan-2-one] to reveal a reactivity pattern consistent with experimentally observed metabolites. nih.gov

Molecular Docking : This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to simulate how a ligand like a this compound derivative might bind to the active site of a target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are statistical models that relate quantitative chemical features of a series of compounds to their biological activity. By building a model based on known derivatives, researchers can predict the activity of novel, unsynthesized compounds, guiding synthetic efforts toward more potent molecules.

| Computational Method | Application for this compound | Research Goal |

| Molecular Dynamics (MD) Simulation | Simulating the movement and conformational changes of the molecule over time. uq.edu.au | Understanding flexibility, interaction with solvents, and binding dynamics with target proteins. |

| Density Functional Theory (DFT) | Calculating electron distribution, orbital energies (HOMO/LUMO), and electrostatic potential. nih.gov | Predicting sites of chemical reactivity and understanding reaction mechanisms. |

| Molecular Docking | Predicting the binding mode and affinity of derivatives within a protein's active site. nih.gov | Rational design of enzyme inhibitors or receptor ligands; virtual screening of compound libraries. |

| QSAR | Developing statistical models linking structural properties to a specific activity (e.g., inhibitory potency). | Predicting the activity of new derivatives before synthesis; identifying key structural features for activity. |

Adoption of Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale batch syntheses into more efficient, scalable, and safer manufacturing processes is a key goal in modern chemistry. Flow chemistry and automated synthesis platforms are at the forefront of this transition.

In flow chemistry, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. This methodology offers significant advantages for chalcone (B49325) synthesis, including improved heat transfer, enhanced safety when dealing with exothermic reactions, and the potential for higher yields and purity. Continuous-flow synthesis has been successfully applied to produce various chalcone derivatives, including deuterated analogues. nih.gov A particularly advanced concept is "flow mechanochemistry," which uses a screw extrusion reactor to perform solvent-free reactions in a continuous manner, representing a convergence of green chemistry and process intensification. rsc.org

Building on this, fully automated synthesis platforms, sometimes called "chemputers," integrate robotics and software to perform multi-step chemical syntheses with minimal human intervention. Such a platform could execute the entire synthesis of this compound, from the initial Claisen-Schmidt condensation or Grignard reaction to intermediate workup, purification via automated chromatography, and final product isolation. This automation not only accelerates the pace of research and development but also improves reproducibility by standardizing reaction protocols.

Conceptual Automated Synthesis Workflow for this compound:

Reagent Module: Robotic liquid handlers dispense precise amounts of starting materials (e.g., acetophenone, benzaldehyde) and catalysts into a reaction vessel.

Reaction Module: The reaction is performed in a temperature-controlled reactor, which could be a traditional batch vessel or a continuous flow coil.

Workup/Separation Module: The crude reaction mixture is automatically transferred to a separation unit where it can be quenched, washed, and extracted.

Purification Module: The crude product is injected into an automated chromatography system (e.g., HPLC) for purification.

Analysis & Collection Module: The purified product is analyzed in-line (e.g., by UV-Vis or MS), and the desired fractions are collected automatically.

This automated approach allows for high-throughput experimentation, rapid optimization of reaction conditions, and the streamlined production of compound libraries for screening and further research.

Q & A

Q. What are the standard synthetic routes for 4,4-Diphenyl-3-buten-2-one, and how can purity be optimized during purification?

The compound is typically synthesized via Claisen-Schmidt condensation between acetophenone and benzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Key steps include refluxing for 6–8 hours, followed by acidification to precipitate the product. Purification involves recrystallization using ethanol/water mixtures to remove unreacted starting materials and byproducts. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acetophenone to benzaldehyde) and temperature control during condensation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- IR Spectroscopy : Confirms the presence of α,β-unsaturated ketone groups via C=O stretching (~1680 cm⁻¹) and conjugated C=C stretching (~1600 cm⁻¹) .

- NMR (¹H and ¹³C) : Identifies aromatic protons (δ 7.2–7.5 ppm) and vinyl protons (δ 6.5–7.0 ppm). ¹³C NMR distinguishes carbonyl carbons (δ ~190 ppm) .

- Melting Point Analysis : Pure samples exhibit a sharp melting point range of 78–80°C .

- Thermodynamic Data : NIST Chemistry WebBook provides reference enthalpy values (ΔrH°) for reaction validation .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra may arise from stereoisomerism, solvent effects, or impurities. Mitigation strategies include:

Q. What methodologies optimize reaction yield in large-scale syntheses of this compound?

Yield optimization requires:

- Catalyst Screening : Testing alternatives to NaOH, such as ionic liquids or solid acids (e.g., Amberlyst-15), to reduce side reactions.

- Solvent Selection : Using aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- In Situ Monitoring : Employing HPLC (C18 columns, methanol/water mobile phase) to track intermediate formation and adjust reaction parameters dynamically .

Q. How can thermodynamic properties of this compound inform its stability in storage or reaction conditions?

Reaction thermochemistry data (e.g., ΔrH° values) from NIST reveal exothermic/endothermic behavior during hydrogenation or oxidation. For example, hydrogenation of the α,β-unsaturated ketone group is highly exothermic (ΔrH° ≈ -120 kJ/mol), necessitating controlled conditions to prevent decomposition .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

Q. How is this compound utilized in medicinal chemistry research?

The compound serves as a precursor for benzodiazepine derivatives. Key steps include:

- Functionalization : Introducing substituents (e.g., halogens) via electrophilic aromatic substitution.

- Biological Assays : Screening for GABA receptor modulation using in vitro binding assays (IC50 values).

- Structure-Activity Relationship (SAR) : Correlating substituent effects with pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.